molecular formula C11H17NO2 B15316077 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol

2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol

Cat. No.: B15316077
M. Wt: 195.26 g/mol
InChI Key: JILBLBGRPPHDIY-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methoxyethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative, followed by reduction to introduce the amino group. The methoxyethyl group can be introduced through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)phenol: Lacks the methoxyethyl group, which may affect its solubility and reactivity.

    4-(2-Methoxyethyl)phenol: Lacks the aminoethyl group, which may influence its biological activity.

    2-(1-Aminoethyl)-4-methylphenol: Has a methyl group instead of a methoxyethyl group, potentially altering its chemical properties.

Uniqueness

2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is unique due to the presence of both the aminoethyl and methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(1-aminoethyl)-4-(2-methoxyethyl)phenol

InChI

InChI=1S/C11H17NO2/c1-8(12)10-7-9(5-6-14-2)3-4-11(10)13/h3-4,7-8,13H,5-6,12H2,1-2H3

InChI Key

JILBLBGRPPHDIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)CCOC)O)N

Origin of Product

United States

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